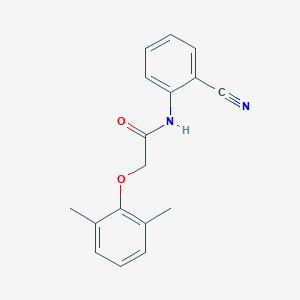![molecular formula C21H26N2O3S B320093 N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B320093.png)
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound with a molecular formula of C21H26N2O3S. This compound is known for its unique chemical structure, which includes a sulfonyl group, a cyclohexane ring, and a carboxamide group. It is used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-bromophenylcyclohexanecarboxamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are amines and alcohols.
Substitution: The major products depend on the nucleophile used but often include substituted sulfonamides.
科学研究应用
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用机制
The mechanism of action of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}cyclohexanecarboxamide
- N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}cyclopropanecarboxamide
Uniqueness
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H26N2O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-15-8-9-19(14-16(15)2)23-27(25,26)20-12-10-18(11-13-20)22-21(24)17-6-4-3-5-7-17/h8-14,17,23H,3-7H2,1-2H3,(H,22,24) |
InChI 键 |
KHBYJYMKZWFFHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3)C |
规范 SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320014.png)
![2-{[(3,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320017.png)
![2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320018.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320019.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B320020.png)
![2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320022.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320023.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320024.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320025.png)
![2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320027.png)
![2-(2,6-dimethylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B320028.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320029.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320031.png)

